Cas no 37734-89-7 (1H-Imidazole,2-phenyl-1-(phenylmethyl)-)
1H-Imidazole,2-phenyl-1-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole,2-phenyl-1-(phenylmethyl)-
- 1-benzyl-2-phenylimidazole
- 2-Phenyl-1-benzyl-1H-imidazole
- 1B2PZ
- Curezol 1B2PZ
- K4WW55HN82
- DTXSID90191173
- 1-Benzyl-2-phenyl-1H-imidazole
- UNII-K4WW55HN82
- EINECS 253-646-2
- 37734-89-7
- AKOS032949644
- 1H-Imidazole, 2-phenyl-1-(phenylmethyl)-
- NS00030283
- XZKLXPPYISZJCV-UHFFFAOYSA-N
- 2-PHENYL-1-(PHENYLMETHYL)-1H-IMIDAZOLE
- SCHEMBL17621
- G85868
- DB-111205
- MFCD06660149
-
- Inchi: 1S/C16H14N2/c1-3-7-14(8-4-1)13-18-12-11-17-16(18)15-9-5-2-6-10-15/h1-12H,13H2
- InChI Key: XZKLXPPYISZJCV-UHFFFAOYSA-N
- SMILES: N1(C=CN=C1C1C=CC=CC=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 234.11582
- Monoisotopic Mass: 234.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8A^2
- XLogP3: 3.3
Experimental Properties
- Density: 1.06±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 427.9 °C at 760 mmHg
- Flash Point: 212.6 °C
- Refractive Index: 1.603
- Solubility: Almost insoluble (0.037 g/l) (25 º C),
- PSA: 17.82
- LogP: 3.59840
1H-Imidazole,2-phenyl-1-(phenylmethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB599410-5g |
1-Benzyl-2-phenyl-1H-imidazole; . |
37734-89-7 | 5g |
€69.40 | 2024-07-24 | ||
| abcr | AB599410-25g |
1-Benzyl-2-phenyl-1H-imidazole; . |
37734-89-7 | 25g |
€176.50 | 2024-07-24 | ||
| Ambeed | A1002487-25g |
1-Benzyl-2-phenyl-1H-imidazole |
37734-89-7 | 97% | 25g |
$49.0 | 2024-04-19 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3941-5G |
1-Benzyl-2-phenyl-1H-imidazole |
37734-89-7 | >95.0%(GC) | 5g |
¥100.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3941-25G |
1-Benzyl-2-phenyl-1H-imidazole |
37734-89-7 | >95.0%(GC) | 25g |
¥350.00 | 2024-04-16 |
1H-Imidazole,2-phenyl-1-(phenylmethyl)- Suppliers
1H-Imidazole,2-phenyl-1-(phenylmethyl)- Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 1H-Imidazole,2-phenyl-1-(phenylmethyl)-
Introduction to 1H-Imidazole,2-phenyl-1-(phenylmethyl)- (CAS No. 37734-89-7) and Its Emerging Applications in Chemical Biology
The compound 1H-Imidazole,2-phenyl-1-(phenylmethyl)-, identified by its CAS number 37734-89-7, represents a fascinating class of heterocyclic organic molecules that have garnered significant attention in the field of chemical biology and pharmaceutical research. Imidazole derivatives are well-known for their diverse biological activities, stemming from the unique electronic and steric properties of the imidazole ring. The presence of phenyl and benzylmethyl substituents in this compound introduces additional layers of structural complexity, which can modulate its pharmacological profile and interactions with biological targets.
Recent advancements in drug discovery have highlighted the importance of 1H-Imidazole,2-phenyl-1-(phenylmethyl)- as a versatile scaffold for developing novel therapeutic agents. The imidazole core is a privileged structure in medicinal chemistry, often found in drugs targeting a wide range of diseases, including infectious diseases, cancer, and neurological disorders. The introduction of phenyl and benzylmethyl groups enhances the compound's lipophilicity and binding affinity, making it an attractive candidate for further exploration.
In the realm of chemical biology, 1H-Imidazole,2-phenyl-1-(phenylmethyl)- has been studied for its potential to interact with various biological receptors and enzymes. For instance, modifications to the imidazole ring can influence its binding to metal ions, which are crucial for many enzymatic processes. This property makes it particularly relevant in the development of metalloproteinase inhibitors, a class of drugs that has shown promise in treating conditions such as osteoporosis and cancer.
One of the most compelling aspects of 1H-Imidazole,2-phenyl-1-(phenylmethyl)- is its role as a precursor in synthesizing more complex molecules. Researchers have leveraged this compound to develop derivatives with enhanced bioactivity. For example, studies have demonstrated that certain imidazole-based compounds can act as scaffolds for designing small-molecule inhibitors targeting bacterial enzymes involved in antibiotic resistance. This underscores the compound's significance in combating emerging infectious diseases.
The pharmacokinetic properties of 1H-Imidazole,2-phenyl-1-(phenylmethyl)- are also subjects of intense investigation. The phenyl and benzylmethyl groups contribute to its solubility and metabolic stability, factors that are critical for drug efficacy and safety. By optimizing these structural features, researchers aim to develop compounds that exhibit improved pharmacokinetic profiles, thereby enhancing their therapeutic potential.
Moreover, computational studies have played a pivotal role in understanding the interactions between 1H-Imidazole,2-phenyl-1-(phenylmethyl)- and biological targets. Molecular docking simulations have revealed that this compound can bind to specific pockets on proteins with high affinity. These insights have guided the design of next-generation analogs with tailored binding properties. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.
The synthesis of 1H-Imidazole,2-phenyl-1-(phenylmethyl)- involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The process typically begins with the formation of the imidazole ring followed by functionalization with phenyl and benzylmethyl groups. Advances in synthetic methodologies have enabled more efficient and scalable production methods for this compound, facilitating its use in both academic research and industrial applications.
In conclusion,1H-Imidazole,2-phenyl-1-(phenylmethyl)- (CAS No. 37734-89-7) is a structurally intriguing molecule with significant potential in pharmaceutical development. Its unique combination of biological activity and synthetic accessibility makes it a valuable tool for researchers exploring new therapeutic strategies. As our understanding of its properties continues to evolve, so too will its applications in addressing some of the most pressing challenges in medicine today.
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